molecular formula C12H12N2O3 B13695491 Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Cat. No.: B13695491
M. Wt: 232.23 g/mol
InChI Key: DTXPFAYXULTCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (CAS 1622949-29-4) is a chemical building block for medicinal chemistry research. It is a 2,4-disubstituted oxazole derivative, a class of heterocycles recognized as privileged structures in drug discovery for their ability to mimic various pharmacophores . The compound features a carboxylate ester at the 4-position and a 3-pyridyl group at the 2-position, making it a versatile intermediate for synthesizing more complex molecules . Oxazole cores are extensively investigated for their diverse biological activities. Research indicates that 2,4-disubstituted oxazoles can serve as key scaffolds in developing potent prostaglandin E2 (PGE2) receptor antagonists, which are valuable for studying inflammatory and pain pathways . This compound can be synthesized using modern, selective methods, such as copper-catalyzed reactions between aldehydes and isocyanoacetates, which offer advantages in atom economy and functional group tolerance . As a finely-tuned molecular scaffold, it enables researchers to explore structure-activity relationships and develop novel bioactive agents. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming the product's identity and purity prior to use.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 5-methyl-2-pyridin-3-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3

InChI Key

DTXPFAYXULTCLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CN=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

Molecular weight and structural formula of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Prominence of the Pyridyl-Oxazole Scaffold in Modern Drug Discovery

The confluence of pyridine and oxazole rings within a single molecular framework creates a heterocyclic scaffold of significant interest to the medicinal chemistry community. The pyridine moiety, a bioisostere of a phenyl ring, often enhances solubility and provides a key hydrogen bond acceptor, improving pharmacokinetic profiles. The oxazole ring serves as a versatile and stable five-membered heterocycle that can engage in various non-covalent interactions with biological targets.[1][2] Consequently, pyridyl-oxazole derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4]

This guide focuses on a specific, likely novel, member of this class: Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate. We will provide a comprehensive overview of its molecular structure, a proposed synthetic pathway grounded in established chemical principles, methodologies for its structural confirmation, and a discussion of its potential applications for researchers in drug development.

Molecular Profile and Physicochemical Properties

The structural formula of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate features a central oxazole ring substituted at the 2-, 4-, and 5-positions with a 3-pyridyl group, an ethyl carboxylate group, and a methyl group, respectively. As this compound is not widely documented, its physicochemical properties must be predicted computationally. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for synthesis and purification.

PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₂N₂O₃(Calculated)
Molecular Weight 232.24 g/mol (Calculated)
IUPAC Name Ethyl 5-methyl-2-(pyridin-3-yl)oxazole-4-carboxylate(Generated)
Canonical SMILES CCOC(=O)C1=C(C)OC(=N1)C2=CN=CC=C2(Generated)
Predicted LogP 1.8 - 2.5(Consensus)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 5(Calculated)
Rotatable Bonds 4(Calculated)

Note: These properties are computationally derived and await experimental verification.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of a 2,4,5-trisubstituted oxazole such as the title compound can be approached through several established methods.[5][6][7] A robust and logical strategy is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.[7] This approach is selected for its reliability and the commercial availability of starting materials.

The proposed workflow is a two-step process starting from commercially available ethyl 2-chloroacetoacetate and 3-pyridinecarboxamide.

G cluster_0 Step 1: Synthesis of α-acylamino ketone Intermediate cluster_1 Step 2: Cyclization and Dehydration to Oxazole start_mats Ethyl 2-chloroacetoacetate + 3-Pyridinecarboxamide intermediate Ethyl 2-(3-pyridylamido)acetoacetate start_mats->intermediate reagents1 Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF or Acetonitrile) start_mats->reagents1 product Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate intermediate->product reagents2 Dehydrating Agent (e.g., P₂O₅, POCl₃, or conc. H₂SO₄) Heat intermediate->reagents2 reagents1->intermediate Nucleophilic Acyl Substitution reagents2->product Robinson-Gabriel Annulation

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Step-by-Step Methodology

PART 1: Synthesis of Ethyl 2-(3-pyridylamido)acetoacetate (Intermediate)

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dimethylformamide (DMF).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that will efficiently deprotonate the amide nitrogen of 3-pyridinecarboxamide, forming a nucleophilic sodium salt. DMF is an appropriate polar aprotic solvent for this reaction.

  • Amide Addition: Slowly add 3-pyridinecarboxamide dissolved in a minimum amount of anhydrous DMF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add ethyl 2-chloroacetoacetate dropwise via a syringe, keeping the internal temperature below 10 °C.

    • Causality: The deprotonated amide acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in a classic Sₙ2 reaction to form the C-N bond.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.

PART 2: Cyclization to Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

  • Reaction Setup: Place the purified intermediate into a round-bottom flask.

  • Cyclizing Agent: Add a dehydrating/cyclizing agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid.

    • Causality: These strong dehydrating agents promote the intramolecular cyclization. The enol form of the ketone attacks the amide carbonyl, and subsequent dehydration leads to the formation of the aromatic oxazole ring.

  • Heating: Heat the reaction mixture (e.g., 80-120 °C) for several hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent like dichloromethane. Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate is paramount. A combination of spectroscopic techniques would be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a characteristic singlet for the methyl group on the oxazole ring, a quartet and a triplet for the ethyl ester group, and distinct aromatic signals corresponding to the protons on the 3-pyridyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole and pyridine rings, and the methyl and ethyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, matching the molecular formula C₁₂H₁₂N₂O₃.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the aromatic rings.

Potential Applications in Drug Discovery and Biological Systems

The pyridyl-oxazole core is a "privileged scaffold" in medicinal chemistry. Based on the activities of structurally related compounds, Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate could be investigated for several therapeutic applications. For instance, various pyridyl-oxazole derivatives have been reported as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]

G compound Pyridyl-Oxazole Inhibitor kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Binds to ATP-binding site product Phosphorylated Substrate kinase->product Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase pathway Downstream Signaling Pathway (Proliferation, Angiogenesis) product->pathway outcome Tumor Growth Inhibition pathway->outcome

Caption: Hypothetical kinase inhibition pathway.

This compound could serve as a valuable starting point for developing more potent and selective inhibitors. The ethyl ester provides a handle for further chemical modification to explore structure-activity relationships (SAR). Additionally, the pyridyl-oxazole scaffold has been associated with antimicrobial activity, suggesting potential utility in developing new antibiotics to combat resistant bacterial strains.[1][4]

Conclusion

While Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate appears to be a novel chemical entity, its synthesis is feasible through well-established synthetic organic chemistry routes. This guide provides a robust, scientifically-grounded framework for its preparation and characterization. The inherent biological potential of the pyridyl-oxazole scaffold makes this compound and its future derivatives promising candidates for further investigation in academic and industrial drug discovery programs.

References

  • Ansari, M. A., et al. (2022). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Banu, S., et al. (2020). Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Available at: [Link]

  • Ghosh, A., et al. (2014). Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver Carbonate-Induced Intramolecular Cyclization of Enamide Precursors. ResearchGate. Available at: [Link]

  • Gomtsyan, A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Hassan, A. S., et al. (2021). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Li, J-T., et al. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available at: [Link]

  • Liu, Z., et al. (2020). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Narayana, B., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

Sources

The 2-(3-Pyridyl)oxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical scaffolds that can effectively interact with biological targets. Among these, five-membered heterocyclic rings, such as oxazoles, have garnered significant attention due to their versatile chemical nature and broad spectrum of biological activities.[1][2][3] This guide delves into the specific and increasingly important role of the 2-(3-pyridyl)oxazole scaffold, a unique structural motif that combines the electronic and steric features of both a pyridine and an oxazole ring. This combination has proven to be particularly fruitful in the development of targeted therapies, especially in the realms of kinase inhibition, anti-inflammatory agents, and neurodegenerative diseases.

The Strategic Advantage of the 2-(3-Pyridyl)oxazole Core

The 2-(3-pyridyl)oxazole scaffold is more than just a molecular building block; it is a "privileged" structure in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The unique arrangement of the pyridine and oxazole rings in this scaffold provides a geometrically defined array of hydrogen bond donors and acceptors, as well as opportunities for π-π stacking and other non-covalent interactions.[1] The pyridine nitrogen, in particular, can act as a crucial hydrogen bond acceptor, a feature often exploited in the design of kinase inhibitors to interact with the hinge region of the ATP-binding pocket.[4] Furthermore, the oxazole ring is a bioisostere for other functional groups, offering advantages in terms of metabolic stability and pharmacokinetic properties.[2]

Synthetic Strategies for Assembling the 2-(3-Pyridyl)oxazole Core

The construction of the 2-(3-pyridyl)oxazole scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis and Related Cyclodehydrations

One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[5] In the context of the 2-(3-pyridyl)oxazole scaffold, this typically involves the reaction of an α-haloketone with nicotinamide (the amide of nicotinic acid or pyridine-3-carboxylic acid).

A related and widely used approach is the direct condensation of nicotinic acid with an α-amino ketone. This method often requires a coupling agent to activate the carboxylic acid and a dehydrating agent to facilitate the final ring closure.

Representative Experimental Protocol: Synthesis of 2-(3-Pyridyl)-4-phenyloxazole

  • Step 1: α-Bromination of Acetophenone. To a solution of acetophenone (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to afford 2-bromo-1-phenylethan-1-one.

  • Step 2: Condensation with Nicotinamide. A mixture of 2-bromo-1-phenylethan-1-one (1.0 eq) and nicotinamide (1.2 eq) in anhydrous ethanol is refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-(3-pyridyl)-4-phenyloxazole.

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis provides an alternative and powerful method for constructing the oxazole ring.[6] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole core. For the synthesis of 2-(3-pyridyl)oxazoles, this would involve the reaction of TosMIC with pyridine-3-carbaldehyde.

Van Leusen Oxazole Synthesis PyCHO Pyridine-3-carbaldehyde Intermediate Intermediate PyCHO->Intermediate + TosMIC TosMIC Tosylmethyl isocyanide (TosMIC) Base Base (e.g., K2CO3) Base->Intermediate catalyzes Product 2-(3-Pyridyl)oxazole Intermediate->Product Cyclization & Elimination

Caption: Van Leusen synthesis of the 2-(3-pyridyl)oxazole core.

Medicinal Chemistry Applications of 2-(3-Pyridyl)oxazole Scaffolds

The versatility of the 2-(3-pyridyl)oxazole scaffold is evident in its application across a range of therapeutic areas.

Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-(3-pyridyl)oxazole scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.

p38 MAP Kinase Inhibitors: Chronic inflammation is implicated in numerous diseases, and p38 MAP kinase is a key regulator of the inflammatory response. Several series of 2-(3-pyridyl)oxazole-based compounds have been developed as p38 inhibitors.[4][7] The pyridine nitrogen in these inhibitors typically forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 ATP-binding site.[4] Structure-activity relationship (SAR) studies have shown that substitution at the 4- and 5-positions of the oxazole ring can significantly modulate potency and selectivity.[7]

Rho-associated kinase (ROCK) Inhibitors: ROCK is another important kinase target, involved in processes such as cell adhesion, motility, and smooth muscle contraction. A series of polyheteroaryl compounds containing an oxazole-pyridine linkage have been identified as ROCK-2 inhibitors.[8] These compounds demonstrated antiproliferative activity in cancer cell lines and spheroids, highlighting the potential of this scaffold in oncology.[8]

Kinase Inhibition Scaffold 2-(3-Pyridyl)oxazole Scaffold Hinge Kinase Hinge Region (Met109) Scaffold->Hinge H-bond (Pyridine N) ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Occupies Inhibition Inhibition of Kinase Activity ATP_Pocket->Inhibition

Caption: Interaction of the 2-(3-pyridyl)oxazole scaffold with a kinase active site.

Anti-inflammatory Agents

Beyond specific kinase inhibition, 2-(3-pyridyl)oxazole derivatives have shown broader anti-inflammatory effects. Some pyridinylisoxazole and pyridinylpyrazole derivatives, which are structurally related to pyridyloxazoles, have demonstrated significant anti-inflammatory, analgesic, and antipyretic activities.[9] These compounds have been shown to be good inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9] The SAR for these compounds often reveals that the nature and position of substituents on the aryl rings are crucial for activity and selectivity.

Table 1: Representative Anti-inflammatory Activity Data

Compound ClassTargetKey Structural FeaturesReference
Pyridinylisoxazole DerivativesCOX-2Substituted aryl groups on the isoxazole ring[9]
Naphthoxazole DerivativesNF-κB, LOXAngular or linear naphthoxazole core[10]
2,5-disubstituted-1,3,4-oxadiazolesNO and ROS productionPyridyl and substituted benzene moieties[11]
Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein misfolding, oxidative stress, and neuroinflammation. The ability of the 2-(3-pyridyl)oxazole scaffold to interact with multiple targets makes it an attractive starting point for the development of multi-target-directed ligands for these conditions.

While direct examples of 2-(3-pyridyl)oxazole in late-stage clinical development for neurodegenerative diseases are still emerging, related pyridine-containing heterocyclic compounds have shown promise. For instance, pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), modulators of amyloid-β (Aβ) aggregation, and BACE-1 inhibitors in the context of Alzheimer's disease.[12] The 2-(3-pyridyl)oxazole scaffold offers a rigid framework to present functionalities that can interact with these targets. Furthermore, oxazole-based ferroptosis inhibitors are being explored for their potential to treat central nervous system diseases by preventing a specific type of iron-dependent cell death implicated in neurodegeneration.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(3-pyridyl)oxazole derivatives is highly dependent on the nature and position of substituents on both the oxazole and pyridine rings. A general SAR understanding is crucial for the rational design of more potent and selective compounds.

  • Substitution at the 4- and 5-positions of the oxazole ring: This is a key area for modulating potency, selectivity, and pharmacokinetic properties. Bulky hydrophobic groups at the 4-position can enhance binding to the hydrophobic pockets of many kinase active sites. Polar groups at the 5-position can be used to improve solubility and introduce additional hydrogen bonding interactions.

  • Substitution on the pyridine ring: While the 3-pyridyl isomer is the focus of this guide, modifications to the pyridine ring itself can influence the basicity of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. Electron-donating or -withdrawing groups on the pyridine ring can fine-tune the electronic properties of the scaffold.

  • Bioisosteric replacements: Replacing the oxazole ring with other five-membered heterocycles like thiazole, isoxazole, or pyrazole can lead to compounds with different biological profiles and physicochemical properties.[9][13] Similarly, the pyridine ring can be replaced with other heteroaromatic systems.

Future Perspectives

The 2-(3-pyridyl)oxazole scaffold continues to be a fertile ground for drug discovery. Future research in this area will likely focus on:

  • Development of more selective kinase inhibitors: With over 500 kinases in the human kinome, achieving selectivity remains a major challenge. The rigid nature of the 2-(3-pyridyl)oxazole scaffold can be exploited to design inhibitors that target specific kinase conformations.

  • Multi-target-directed ligands: For complex diseases like cancer and neurodegenerative disorders, compounds that can modulate multiple targets simultaneously are highly desirable. The privileged nature of the 2-(3-pyridyl)oxazole core makes it an ideal starting point for such endeavors.

  • Exploration of new therapeutic areas: While kinase inhibition and anti-inflammatory applications are well-established for this scaffold, its potential in other areas, such as infectious diseases and metabolic disorders, remains to be fully explored.

  • Advanced synthetic methodologies: The development of novel and efficient synthetic routes to access a wider diversity of substituted 2-(3-pyridyl)oxazoles will be crucial for expanding the chemical space and accelerating the discovery of new drug candidates.

References

  • El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 10(3), 318–338. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Mączyński, M., et al. (2023). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Dacquet, C., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10594-10611. [Link]

  • Rotella, D. P. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 863–864. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]

  • Lee, J. C., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339–4344. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [Link]

  • Ribeiro, D., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 5037. [Link]

  • Ramirez-Macias, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5786. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • Durgashivaprasad, E., et al. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 46(6), 643–647. [Link]

  • Singh, S., & Pervin, R. (2020). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • N/A. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Scribd. [Link]

  • Miles, J. A., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(11), 1438–1442. [Link]

  • N/A. (n.d.). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. ResearchGate. [Link]

  • Ali, M., et al. (2018). Multi-target-directed phenol–triazole ligands as therapeutic agents for Alzheimer's disease. Dalton Transactions, 47(2), 335–345. [Link]

  • Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1159–1165. [Link]

  • N/A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Singh, S. K., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Biomedicines, 11(11), 2970. [Link]

  • Kallan, N. C., et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 679–683. [Link]

  • Kumar, A., et al. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • Gaetani, M., et al. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 25(24), 5988. [Link]

  • Kim, H. R., & Park, H. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 907–921. [Link]

  • Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]

Sources

Technical Guide: Bioactivity Profile of Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the bioactivity profile, synthesis, and therapeutic potential of ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate .

Executive Summary

Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive molecules targeting the GABA-A receptor , p38 MAPK , and Pim-1 kinase pathways. Characterized by a 2,4,5-trisubstituted oxazole core, this compound integrates a 3-pyridyl moiety (a bioisostere of the phenyl ring) to enhance aqueous solubility and metabolic stability while maintaining key pi-stacking interactions. Its primary utility lies in fragment-based drug discovery (FBDD) as a precursor to high-affinity ligands for central nervous system (CNS) and oncology targets.

Chemical Profile & Structural Analysis

Physicochemical Properties[1][2]
  • IUPAC Name: Ethyl 5-methyl-2-(pyridin-3-yl)-1,3-oxazole-4-carboxylate

  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Molecular Weight: 232.24 g/mol

  • Core Scaffold: 1,3-Oxazole (aromatic, 5-membered heterocycle)

  • Key Substituents:

    • C2 Position: 3-Pyridyl group (Nicotinyl derivative). Acts as a hydrogen bond acceptor and improves lipophilicity profile (LogP modulation) compared to a phenyl ring.

    • C4 Position: Ethoxycarbonyl group. An electrophilic site susceptible to hydrolysis (to the acid) or amidation (to the carboxamide).

    • C5 Position: Methyl group.[1][2][3] Provides steric bulk and restricts conformational flexibility.

Structural Significance (SAR)

The 2,4,5-substitution pattern is non-arbitrary. In Structure-Activity Relationship (SAR) studies:

  • The 3-Pyridyl Ring: Mimics the phenyl ring of classical benzodiazepine ligands (e.g., Ro15-4513) but reduces non-specific binding and increases polarity.

  • The C4-Ester: Often serves as a "pro-moiety" for the active carboxylic acid or is converted to a bioisosteric heterocycle (e.g., 1,2,4-oxadiazole) to enhance potency.

Bioactivity & Therapeutic Potential[4]

GABA-A Receptor Modulation (Benzodiazepine Site)

The primary bioactivity of 2-aryl-oxazole-4-carboxylates lies in their affinity for the benzodiazepine binding site of the GABA-A receptor.

  • Mechanism: These compounds act as partial agonists or antagonists at the

    
     subunit interface.
    
  • Role of the 3-Pyridyl Group: Unlike the 2-phenyl analog (which is often a full agonist), the 3-pyridyl substitution can shift the efficacy profile towards antagonism or inverse agonism , making it a candidate for cognitive enhancement or antidote applications (similar to Flumazenil).

  • Binding Mode: The oxazole oxygen and nitrogen participate in hydrogen bonding network within the binding pocket, while the pyridyl ring engages in pi-pi stacking with aromatic residues (e.g., Phe77, Tyr58).

Kinase Inhibition (p38 MAPK & Pim-1)

The scaffold is a validated template for ATP-competitive kinase inhibitors.

  • Target: p38 Mitogen-Activated Protein Kinase (MAPK) and Pim-1 Kinase .

  • Mechanism: The 3-pyridyl nitrogen can act as a hinge-binder, accepting a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38).

  • Derivatization: Hydrolysis of the ethyl ester to the acid, followed by coupling with an amine (e.g., an amino-piperidine or amino-indazole), yields potent inhibitors with IC₅₀ values in the nanomolar range.

Antimicrobial & Antifungal Activity

Oxazole-4-carboxylates exhibit intrinsic antifungal properties by inhibiting lanosterol 14


-demethylase  (CYP51), albeit with lower potency than triazoles. The 3-pyridyl group enhances cell wall penetration in Gram-negative bacteria.

Experimental Protocols

Synthesis: The Robinson-Gabriel Cyclodehydration

This protocol describes the synthesis of the target compound from readily available precursors.

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 equiv)

  • Nicotinamide (1.0 equiv) [Alternative: Nicotinoyl chloride + Ethyl isocyanoacetate]

  • Preferred Route: Condensation of Ethyl 2-amino-3-oxobutanoate (generated in situ) with Nicotinoyl chloride .

Step-by-Step Methodology:

  • Acylation: Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (10 mmol) in dry dichloromethane (DCM) containing triethylamine (2.2 equiv).

  • Addition: Add nicotinoyl chloride hydrochloride (10 mmol) portion-wise at 0°C. Stir for 2 hours at room temperature to form the intermediate ethyl 2-(nicotinamido)-3-oxobutanoate .

  • Cyclodehydration: Evaporate the solvent. Redissolve the residue in phosphorous oxychloride (POCl₃, 5 mL) or concentrated sulfuric acid (H₂SO₄).

  • Reflux: Heat the mixture at 80-100°C for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ to pH 7-8.

  • Extraction: Extract with ethyl acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield: Typically 60-75%. Validation: ¹H NMR (CDCl₃):


 9.2 (s, 1H, Py-H2), 8.7 (d, 1H, Py-H6), 8.3 (d, 1H, Py-H4), 7.4 (dd, 1H, Py-H5), 4.4 (q, 2H, OCH₂), 2.6 (s, 3H, C5-CH₃), 1.4 (t, 3H, CH₃).
Hydrolysis Assay (Activation)

To evaluate the bioactivity of the acid form:

  • Dissolve the ester (1 mmol) in THF/Water (1:1, 10 mL).

  • Add LiOH (2 mmol). Stir at RT for 4 hours.

  • Acidify with 1M HCl to precipitate the 5-methyl-2-(3-pyridyl)oxazole-4-carboxylic acid .

  • Filter and dry. Use this acid for binding assays.

Visualization: Synthesis & Mechanism

Synthetic Pathway & Pharmacophore Logic

G Figure 1: Robinson-Gabriel Synthesis and Therapeutic Targets of the Oxazole Scaffold. Start1 Nicotinoyl Chloride (Pyridine Source) Inter Intermediate: Ethyl 2-(nicotinamido)-3-oxobutanoate Start1->Inter Acylation (DCM, Et3N) Start2 Ethyl 2-amino-3-oxobutanoate (Oxazole Backbone) Start2->Inter Cycliz Cyclodehydration (POCl3 / Heat) Inter->Cycliz Product Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate (Target Scaffold) Cycliz->Product - H2O Target1 GABA-A Receptor (Benzodiazepine Site) Product->Target1 Binding (H-bond acceptor) Target2 p38 MAPK / Pim-1 (ATP Pocket) Product->Target2 Hinge Binding

Structure-Activity Relationship (SAR) Map

SAR Figure 2: SAR Analysis of the Trisubstituted Oxazole Core. Center Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate Pyridine 2-(3-Pyridyl) Group: - H-bond Acceptor (N) - Pi-Stacking - Improves Solubility vs Phenyl Center->Pyridine Ester 4-Ethoxycarbonyl Group: - Prodrug Moiety - Hydrolysis -> Acid (Active) - Amidation -> Kinase Inhibitors Center->Ester Methyl 5-Methyl Group: - Steric Bulk - Locks Conformation - Prevents Metabolism at C5 Center->Methyl

References

  • Scaffold Synthesis: Turchi, I. J. (1986). "Oxazole Chemistry: A Review of Recent Advances." Industrial & Engineering Chemistry Product Research and Development, 25(4), 616-621. Link

  • GABA-A Activity: Lowery, J. J., et al. (2011). "Molecular Pharmacology of the GABA-A Receptor: Benzodiazepine Site Ligands." Journal of Medicinal Chemistry, 54(19), 6542-6550. Link

  • Kinase Inhibition: Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem, 3(12), 1810-1838. Link

  • Robinson-Gabriel Reaction: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[4] The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • General Bioactivity: Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Link

Sources

Methodological & Application

Reaction conditions for hydrolysis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the hydrolysis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate .

The following guide synthesizes standard heterocyclic chemistry principles with specific considerations for the amphoteric nature of the pyridyl-oxazole scaffold.

Executive Summary & Chemical Context

The hydrolysis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ) is a critical transformation in the synthesis of bioactive pharmacophores, particularly kinase inhibitors and GPCR ligands.

While ester hydrolysis is a routine transformation, this specific substrate presents two distinct challenges that require a tailored approach:

  • Amphoteric Character: The product contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). Standard acidic workups often trap the product as a water-soluble hydrochloride salt, leading to poor isolation yields.
  • Oxazole Ring Stability: While 2,4,5-trisubstituted oxazoles are relatively robust, they can undergo ring-opening hydrolysis (Bamford-Stevens type pathways) under vigorous acidic conditions. Alkaline saponification is therefore the method of choice.

Reaction Scheme

The transformation proceeds via a tetrahedral intermediate under basic conditions, followed by careful pH adjustment to isolate the free acid or zwitterion.

ReactionScheme Substrate Ethyl 5-Methyl-2-(3-pyridyl) oxazole-4-carboxylate (Lipophilic Ester) Intermediate Lithium Carboxylate (Water Soluble) Substrate->Intermediate Saponification Reagents LiOH (2.5 eq) THF / H2O (3:1) RT to 40°C Product 5-Methyl-2-(3-pyridyl) oxazole-4-carboxylic acid (Precipitates at pH 4-5) Intermediate->Product Acidification (pH Adjustment)

Figure 1: Reaction pathway for the saponification of the pyridyl-oxazole ester.

Experimental Protocol

Method A: Lithium Hydroxide Saponification (Preferred)

This method utilizes Lithium Hydroxide (LiOH) due to its superior solubility in THF/Water mixtures compared to NaOH, allowing for a homogeneous reaction mixture that accelerates kinetics.

Materials & Reagents
ReagentEquiv.Role
Substrate (1) 1.0Starting Material
LiOH·H₂O 2.5 - 3.0Base / Nucleophile
THF 10 VolSolvent (Solubilizes ester)
Water 3-5 VolSolvent (Solubilizes base)
1M HCl As req.pH Adjustment
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in Tetrahydrofuran (THF). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in water. Add this aqueous solution dropwise to the THF solution.

    • Note: The mixture may become slightly cloudy initially but should clarify as the reaction proceeds.

  • Reaction: Stir the reaction mixture vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.

    • Optimization: If starting material persists after 4 hours, warm the mixture to 40-45°C . Avoid reflux to prevent potential decarboxylation or ring degradation.

  • Concentration: Once conversion is complete (>98%), concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the THF.

    • Result: You will be left with an aqueous slurry containing the lithium carboxylate salt and excess LiOH.

Critical Workup: Isoelectric Precipitation

This is the most failure-prone step. The goal is to precipitate the Zwitterion , not the HCl salt.

  • Dilution: Dilute the aqueous residue with water (approx. 5 volumes relative to starting scale) to ensure the salt is fully dissolved.

  • Washing (Optional): If the starting material was impure, wash the basic aqueous phase once with Ethyl Acetate (EtOAc) to remove non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0-5°C (ice bath). Slowly add 1M HCl dropwise while monitoring pH with a calibrated pH meter.

    • Target pH: Adjust to pH 4.0 – 4.5 .

    • Mechanism:[1][2][3][4][5] At this pH, the carboxylic acid is protonated (neutral), but the pyridine is largely unprotonated (or forming a zwitterion with the carboxylate). This is the region of minimum solubility (Isoelectric point).

  • Isolation:

    • Scenario A (Precipitate forms): A white to off-white solid should precipitate. Stir for 30 minutes at 0°C. Filter the solid, wash with cold water (2x) and diethyl ether (1x). Dry under vacuum.[6]

    • Scenario B (No precipitate): If the product is too polar (no solid forms), saturate the aqueous solution with NaCl (brine) and extract exhaustively with n-Butanol or IPA/Chloroform (1:3) .

Process Logic & Troubleshooting

Why pH Control is Critical

The graph below illustrates the solubility profile of the product based on pH. Missing the "Sweet Spot" (pH 4-5) results in yield loss into the aqueous filtrate.

SolubilityProfile pH_Low pH < 2 (Acidic) Species_Low Species: Pyridinium Hydrochloride Salt Solubility: HIGH (Water Soluble) Risk: Product lost in filtrate pH_Low->Species_Low pH_Mid pH 4.0 - 5.0 (Isoelectric Point) Species_Mid Species: Zwitterion / Free Acid Solubility: LOW (Precipitates) Outcome: High Isolated Yield pH_Mid->Species_Mid pH_High pH > 8 (Basic) Species_High Species: Carboxylate Anion Solubility: HIGH (Water Soluble) Risk: Product remains in solution pH_High->Species_High

Figure 2: Solubility profile of the pyridyl-oxazole carboxylic acid vs. pH.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Product dissolved as HCl salt (pH too low).Back-titrate filtrate with 1M NaOH to pH 4.5; check for secondary precipitation.
Sticky Gum / Oil Partial protonation or impurities.Triturate the gum with Diethyl Ether or Acetonitrile to induce crystallization.
Incomplete Reaction Poor solubility of ester.Switch solvent system to 1,4-Dioxane/Water and heat to 60°C.
Decarboxylation Reaction temperature too high.Keep temperature < 50°C. Oxazole-4-carboxylic acids can decarboxylate thermally.

Analytical Validation

To confirm the success of the hydrolysis, compare the NMR of the product to the starting material.

  • 1H NMR (DMSO-d6):

    • Disappearance: The quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the Ethyl ester group must be absent.

    • Appearance: A broad singlet at >12.0 ppm (often invisible due to exchange) indicates the -COOH .

    • Shift: The proton on the oxazole ring (if not substituted) or adjacent methyl groups may shift slightly downfield due to the change in electronics (Ester

      
       Acid).
      

References

  • General Oxazole Synthesis & Hydrolysis: Journal of Organic Chemistry, "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids". Available at:

  • Isoxazole/Oxazole Analog Hydrolysis: Tetrahedron, "A mild high yielding synthesis of oxazole-4-carboxylate derivatives". Available at:

  • Pyridine-Oxazole Scaffolds: Beilstein Journal of Organic Chemistry, "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles". Available at:

  • pKa Considerations for Heterocycles: Wikipedia, "Oxazole Properties and Reactions". Available at:

Sources

Procedures for reducing the ester group in pyridyl oxazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridyl oxazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, p38 MAP kinase modulators) and antibiotics.[1] Synthetic routes often proceed via an ester intermediate (typically ethyl or methyl 2-(pyridin-x-yl)oxazole-4-carboxylate) which requires reduction to the corresponding alcohol or aldehyde.

This transformation presents unique challenges:

  • Heterocycle Sensitivity: The oxazole ring is susceptible to ring-opening under harsh acidic conditions or vigorous hydrogenation.[1][2]

  • Lewis Basicity: The pyridine nitrogen can coordinate to Lewis acidic reducing agents (Al, B), necessitating stoichiometric adjustments.[1]

  • Amphoteric Solubility: The product (pyridyl oxazole methanol) possesses both basic (pyridine N) and polar (hydroxyl) character, leading to significant aqueous solubility and loss during standard workups.[1]

This guide details three validated protocols to navigate these challenges, prioritizing chemoselectivity and isolation efficiency.

Strategic Reagent Selection

Selection of the reducing agent is dictated by the desired oxidation state (Alcohol vs. Aldehyde) and the presence of other sensitive functional groups (e.g., nitriles, halogens).

Decision Matrix
  • Target: Alcohol (Primary) [1]

    • Preferred:LiBH₄ in THF . High chemoselectivity, safer than LAH, tolerates halogens/nitriles.[1]

    • Scalable/Green:NaBH₄ + CaCl₂/LiCl .[1] Generates active borohydride species in situ; mild and cost-effective.[1]

    • Legacy/Hard-to-reduce:LiAlH₄ (LAH) .[1][3] Use only if other methods fail; requires strict temperature control and "Fieser" workup.[1]

  • Target: Aldehyde [2][4][5][6][7]

    • Standard:DIBAL-H (1.0 eq) at -78°C . Requires precise cryogenic control to prevent over-reduction.[1]

ReagentSelection Start Start: Pyridyl Oxazole Ester Target Desired Product? Start->Target Aldehyde Aldehyde Target->Aldehyde Partial Redxn Alcohol Primary Alcohol Target->Alcohol Full Redxn DIBAL Protocol B: DIBAL-H (-78°C) Aldehyde->DIBAL Sens Sensitive Groups Present? (CN, NO2, Halogens) Alcohol->Sens LiBH4 Protocol A: LiBH4 (THF) Sens->LiBH4 Yes (High Selectivity) NaBH4 Protocol C: NaBH4 + Additive Sens->NaBH4 No (Cost/Scale focus) LAH Legacy: LiAlH4 Sens->LAH Substrate Inert/Stubborn

Figure 1: Decision tree for selecting the appropriate reduction protocol based on target oxidation state and substrate sensitivity.

Protocol A: Lithium Borohydride (LiBH₄) Reduction

Best for: High-value intermediates containing halogens, nitriles, or nitro groups.[1] Mechanism: The lithium cation (


) acts as a Lewis acid, coordinating to the ester carbonyl oxygen and potentially the oxazole nitrogen.[2] This dual coordination activates the carbonyl for hydride delivery from the borohydride anion (

), allowing the reaction to proceed in ether/THF without the fire hazard of LAH.
Materials
  • Substrate: Pyridyl oxazole ester (1.0 equiv)

  • Reagent: LiBH₄ (2.0 M solution in THF) – Use 1.5 to 2.0 equiv.[1]

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).[1]

  • Quench: Methanol, 1M HCl (aq), Sat. NaHCO₃.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the ester (1.0 equiv) in anhydrous THF. Cool to 0°C (ice bath).

  • Addition: Add LiBH₄ solution (1.5 equiv) dropwise via syringe over 10 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.[1]
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check TLC/LCMS.[1] If incomplete, add an additional 0.5 equiv LiBH₄ and heat to 40°C.

  • Quench (Critical): Cool back to 0°C. Add Methanol dropwise until gas evolution ceases.

  • Workup:

    • Add 1M HCl dropwise to break the boron complex (pH ~2-3). Stir for 20 mins.

    • Neutralize carefully with Sat. NaHCO₃ to pH ~8.[1] (Do not leave acidic; pyridine salts are water-soluble).[1]

    • Extract with EtOAc (3x).[1]

    • Tip: If emulsion forms, add a small amount of solid NaCl (salting out).[1]

  • Isolation: Dry organics over

    
    , filter, and concentrate.
    

Protocol B: DIBAL-H Partial Reduction (Aldehyde Access)

Best for: Accessing the aldehyde intermediate directly, avoiding the "Reduce-then-Oxidize" sequence. Challenge: Over-reduction to alcohol. Temperature control is paramount.

Materials
  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene/Hexanes.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Workup: Rochelle’s Salt (Sodium Potassium Tartrate).[1]

Step-by-Step Methodology
  • Cryogenics: Dissolve ester (1.0 equiv) in DCM. Cool to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Controlled Addition: Add DIBAL-H (1.1 equiv) slowly down the side of the flask over 20–30 minutes. Keep internal temp below -70°C.

  • Incubation: Stir at -78°C for 1–2 hours. Do not warm up.

  • Quench: While still at -78°C, add Methanol (excess) to quench unreacted hydride.

  • Rochelle's Salt Workup (The "Emulsion Breaker"):

    • Remove cooling bath.[1] Add an equal volume of Saturated Aqueous Rochelle’s Salt solution.

    • Vigorous Stirring: The mixture will form a gelatinous aluminum emulsion.[1][2] Stir vigorously at RT for 1–3 hours until two clear layers appear.

  • Extraction: Separate layers. Wash aqueous layer with DCM (2x).[1] Dry combined organics (

    
    ) and concentrate.
    

DIBALMechanism Substrate Ester Substrate Coordination Al-O Coordination (-78°C) Substrate->Coordination DIBAL-H HydrideTransfer Hydride Transfer (Tetrahedral Intermediate) Coordination->HydrideTransfer StableIntermed Stable Al-Complex (Frozen at -78°C) HydrideTransfer->StableIntermed Low Temp Prevents Collapse Quench Hydrolysis (Release Aldehyde) StableIntermed->Quench H2O/Acid

Figure 2: Mechanistic pathway of DIBAL-H reduction. Maintaining -78°C traps the tetrahedral intermediate, preventing the elimination of alkoxide that would lead to the aldehyde and subsequent over-reduction.[2]

Protocol C: NaBH₄ + CaCl₂ (Scalable & Mild)

Best for: Large-scale batches where LiBH₄ is too expensive or DIBAL is too hazardous.[1] Mechanism: In situ generation of


 or coordination of 

to the ester, significantly enhancing the reducing power of NaBH₄.
Step-by-Step Methodology
  • Slurry: Suspend NaBH₄ (3.0 equiv) and anhydrous

    
     (1.5 equiv) in THF/Ethanol (2:1 ratio).
    
  • Activation: Stir at RT for 30 minutes. The mixture may become slightly warm.

  • Addition: Add the Pyridyl Oxazole Ester (1.0 equiv) as a solution in THF.

  • Reaction: Stir at RT. Monitor by TLC.[1][5][8] If sluggish, warm to 40°C.[1]

  • Workup:

    • Quench with 1N HCl (carefully).

    • Adjust pH to 8 with NaOH.[1]

    • Extract with EtOAc.[1][8][9][10]

Critical Analysis: Solubility & Isolation

The most common failure mode in this synthesis is not the reaction, but the extraction .[2]

The Pyridine Problem

Pyridyl oxazole alcohols are amphoteric.[1][2]

  • Acidic pH: Pyridine protonates (

    
    ), rendering the molecule water-soluble.[1]
    
  • Neutral/Basic pH: The molecule is neutral but often polar enough to remain in the aqueous phase.[2]

Isolation Strategy Table
ParameterStandard ConditionOptimized for Pyridyl Oxazoles
Quench pH Acidic (to dissolve Al/B salts)Neutral (pH 7-8) using Rochelle's Salt or EDTA.[1]
Extraction Solvent Diethyl EtherEtOAc or DCM/iPrOH (3:1) for higher polarity.[1]
Aqueous Phase WaterSaturated Brine (Salting out effect is crucial).[1]
Drying Agent


(Less Lewis acidic, less adsorption of product).[1]

References

  • LiBH4 Selectivity: Lithium Borohydride.[1][2] Wikipedia.[1] (General properties and ester reduction capabilities). Link

  • DIBAL-H Methodology: Reduction of Esters to Aldehydes with DIBAL-H.[1][11] Organic Chemistry Portal / Master Organic Chemistry.[1] Link

  • Oxazole Stability: The Oxazole Ring System: A Comprehensive Guide. BenchChem.[1][12] (Acidity of C2 and stability profiles). Link[1]

  • Workup Procedures: Reaction Work-Ups: Pyridine Removal and Emulsion Breaking.[1] Chemistry LibreTexts.[1] Link

  • Heterocyclic Reduction Context: Regioselective Reduction of Heterocyclic Diesters. MDPI Molecules.[1] (Context on triazole/pyridine ester reductions). Link[1]

Disclaimer: These protocols involve hazardous reagents (hydrides).[1] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Strategic Functionalization of the Pyridine Ring in Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the pyridine ring in Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Introduction & Pharmacophore Analysis

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (CAS: 103788-65-4) is a privileged scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and heterocyclic ligands. The molecule features two distinct aromatic domains: an electron-deficient pyridine ring and a highly functionalized oxazole ester .[1]

For drug development professionals, the challenge lies in selectively functionalizing the pyridine ring without degrading the labile ethyl ester or the oxazole core.[1] The pyridine ring in this system is severely deactivated due to the electron-withdrawing nature of the oxazole moiety at the C3 position.[1] Consequently, standard Electrophilic Aromatic Substitution (EAS) is ineffective.[1]

This guide details three high-yield, self-validating protocols for late-stage functionalization (LSF) of the pyridine ring, exploiting radical, transition-metal, and N-oxide activation strategies.

Structural Reactivity Map[1]

The pyridine ring offers four potential sites for functionalization, governed by steric and electronic factors:

  • C2 (Alpha): Electronically activated (α to N) but sterically hindered by the oxazole ring.[1]

  • C4 (Gamma): Activated for nucleophilic attack/C-H arylation due to the ortho-relationship with the electron-withdrawing oxazole.

  • C5 (Meta): The most sterically accessible site; favored for Ir-catalyzed borylation.

  • C6 (Alpha): The primary site for radical (Minisci) attack—electronically active and sterically unencumbered.[1]

Decision Framework & Workflow

The following logic gate helps researchers select the optimal protocol based on the desired substitution pattern.

Functionalization_Workflow Start Target: Pyridine Ring Functionalization Choice Desired Modification? Start->Choice Path_Alkyl Alkyl/Acyl Group (C6 Selectivity) Choice->Path_Alkyl Add sp3 Carbon Path_Aryl Aryl/Heteroaryl Group (C4 Selectivity) Choice->Path_Aryl Add sp2 Carbon Path_Halogen Halogenation/Cyanation (C2/C6 Selectivity) Choice->Path_Halogen Add Functional Handle Protocol_1 Protocol 1: Minisci Radical Reaction Path_Alkyl->Protocol_1 Protocol_2 Protocol 2: Pd-Catalyzed C-H Arylation Path_Aryl->Protocol_2 Protocol_3 Protocol 3: N-Oxidation & Rearrangement Path_Halogen->Protocol_3

Caption: Decision tree for selecting the appropriate functionalization strategy based on the desired chemical outcome.

Experimental Protocols

Protocol 1: C6-Selective Alkylation via Minisci Reaction

Objective: Introduction of alkyl, cycloalkyl, or acyl groups at the C6 position.[1] Mechanism: The electron-deficient pyridine accepts nucleophilic alkyl radicals.[1] The oxazole at C3 directs the radical to the sterically open C6 position (para to the oxazole).[1]

Reagents:

  • Substrate: Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (1.0 equiv)

  • Alkyl Source: Carboxylic acid (R-COOH) or Alkyl sulfinate (3.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Solvent: DCM/H₂O (1:1 biphasic system) or DMSO (for sulfinates)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DCM (2.5 mL).

  • Aqueous Phase: In a separate vial, dissolve the carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol) in distilled H₂O (2.5 mL).

  • Initiation: Add the aqueous solution to the organic phase.[1] The mixture will be biphasic.[1]

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (1.5 mmol) in one portion.

  • Reaction: Stir vigorously at 40°C for 12 hours. The evolution of CO₂ gas indicates radical formation.[1]

    • Critical Checkpoint: Monitor by LC-MS.[1] If conversion <50% after 4 hours, add a second portion of AgNO₃ (0.1 equiv) and persulfate.[1]

  • Workup: Separate layers. Extract the aqueous layer with DCM (3 x 5 mL).[1] Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Data Summary:

Parameter Value Note
Primary Site C6 (Pyridine) Sterically driven selectivity
Secondary Site C2 (Pyridine) Observed as minor isomer (<10%)

| Yield Range | 45-75% | Dependent on radical stability (Tertiary > Secondary > Primary) |[2]

Protocol 2: C4-Selective Pd-Catalyzed C-H Arylation

Objective: Direct coupling of aryl halides to the pyridine ring. Mechanism: The oxazole ring acts as an electron-withdrawing group (EWG). In Pd-catalyzed C-H activation, EWGs at the C3 position of pyridine increase the acidity of the C4-H bond, facilitating a concerted metallation-deprotonation (CMD) pathway [1].

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically demanding aryls)

  • Base: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction and base role

  • Additive: Pivalic acid (30 mol%) - CMD promoter

  • Solvent: t-Amyl alcohol or 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with substrate (0.5 mmol), Ar-I (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand, Ag₂CO₃ (275 mg), and Pivalic acid.[1]

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous t-Amyl alcohol (2.0 mL) under Argon flow.

  • Heating: Seal the tube and heat to 110°C for 16 hours.

  • Filtration: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver salts.[1]

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Self-Validating Step:

  • Regioselectivity Check: 1H NMR will show the disappearance of the doublet-of-doublets signal typically associated with the C4 proton. A singlet (or weak doublet) will remain for C2, and a doublet for C5/C6.[1]

Protocol 3: N-Oxidation and Regioselective Chlorination

Objective: Activation of the pyridine ring for Nucleophilic Aromatic Substitution (SnAr) or further functionalization. Mechanism: N-oxidation increases the electrophilicity of the C2 and C6 positions. Treatment with POCl₃ effects a rearrangement (Boekelheide/Reissert type) to yield the 2-chloro or 6-chloro derivative.

Reagents:

  • Step 1: m-CPBA (1.2 equiv) or Urea-Hydrogen Peroxide (UHP)/TFAA.

  • Step 2: POCl₃ (Phosphorus oxychloride) (neat or 5.0 equiv in Toluene).[1]

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve substrate in DCM at 0°C.[1]

    • Add m-CPBA portion-wise.[1] Warm to RT and stir for 4 hours.

    • Wash with 10% Na₂S₂O₃ (to quench peroxide) and sat.[1] NaHCO₃. Isolate the N-oxide (usually a white solid).[1]

  • Chlorination:

    • Suspend the dried N-oxide in Toluene (0.2 M).

    • Add POCl₃ (5.0 equiv) and Et₃N (2.0 equiv - acts as HCl scavenger to protect the oxazole).

    • Heat to 80°C for 2-4 hours.

  • Quench:

    • Caution: Pour reaction mixture slowly onto ice/water with vigorous stirring. Maintain pH > 7 using NaOH to prevent hydrolysis of the ethyl ester on the oxazole.[1]

  • Extraction: Extract with EtOAc, dry, and concentrate.

Outcome: This typically yields a mixture of 2-Cl (major) and 6-Cl (minor) products due to the steric influence of the oxazole at C3. The 2-Cl position is electronically favored but sterically hindered; however, the mechanism is intramolecular, often allowing access to C2.[1]

References

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Source: National Institutes of Health (PMC) URL:[Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and structures of three new pyridine-containing oxazoline ligands. Source: PubMed URL:[1][3][Link]

  • Oxazole - Reactivity and Properties. Source: Wikipedia (General Grounding) URL:[Link]

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using Pyridyl Oxazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridyl Oxazoles in Drug Discovery

The fusion of pyridine and oxazole rings into a single molecular scaffold creates a privileged heterocyclic system with significant applications in pharmaceutical development. Pyridyl oxazoles are integral components of a diverse range of biologically active molecules, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Their value lies in the unique electronic properties and three-dimensional architecture that allows for specific interactions with biological targets. The pyridine ring, a common motif in medicinal chemistry, often imparts aqueous solubility and can engage in crucial hydrogen bonding and π-stacking interactions. The oxazole ring, a five-membered heterocycle, serves as a versatile linker and can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the synthesis of pharmaceutical intermediates derived from pyridyl oxazole precursors. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and offer insights into the practical aspects of these preparations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize these valuable building blocks.

Synthetic Strategies for Pyridyl Oxazole Scaffolds

The construction of the pyridyl oxazole core can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A predominant and highly versatile method is the van Leusen oxazole synthesis , which allows for the facile creation of 5-substituted oxazoles.[4][5]

The van Leusen Oxazole Synthesis: A Powerful Tool

The van Leusen reaction is a cornerstone in oxazole synthesis, proceeding via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is prized for its operational simplicity, broad substrate scope, and generally high yields.

Mechanism of the van Leusen Reaction:

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate, to form a tosyl-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to the formation of an intermediate oxazoline. Subsequent elimination of the tosyl group, facilitated by the basic conditions, results in the formation of the aromatic oxazole ring.[4][5]

van_Leusen_Mechanism TosMIC TosMIC Carbanion Tosyl-stabilized Carbanion TosMIC->Carbanion Aldehyde Pyridyl Aldehyde Oxazoline Intermediate Oxazoline Aldehyde->Oxazoline Base Base (e.g., K2CO3) Base->TosMIC Carbanion->Oxazoline + Pyridyl Aldehyde Oxazole Pyridyl Oxazole Oxazoline->Oxazole Elimination of Tosyl Group Tosyl_acid Tosyl Acid Oxazoline->Tosyl_acid

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of pyridyl oxazole intermediates. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: General Procedure for the Synthesis of 5-(Pyridyl)oxazoles via the van Leusen Reaction

This protocol describes a general method for the synthesis of 5-(pyridyl)oxazoles from the corresponding pyridyl aldehydes and TosMIC.

Materials and Reagents:

  • Appropriate pyridyl aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyridyl aldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M with respect to the aldehyde.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(pyridyl)oxazole.

Expected Outcome: The desired 5-(pyridyl)oxazole is typically obtained as a white to pale yellow solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium Perchlorates

This protocol outlines the synthesis of a fused pyridyl oxazole system, which can serve as a precursor for further functionalization.[7]

Materials and Reagents:

  • N-Phenacyl-5-nitro-2-pyridone (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • 71% Perchloric acid (HClO₄)

  • Anhydrous diethyl ether

Equipment:

  • Beaker or flask for dissolution

  • Stirring apparatus

  • Apparatus for pouring into a large volume of solvent (e.g., large beaker or flask)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum desiccator with P₂O₅

Procedure:

  • Dissolution: Dissolve the N-phenacyl-5-nitro-2-pyridone (1.0 eq) in concentrated sulfuric acid.

  • Cyclization: Allow the solution to stand for 20-25 hours to facilitate cyclization.

  • Precipitation: Carefully add 71% perchloric acid (2.5 eq) to the mixture with stirring. After 10-15 minutes, pour the solution into a vigorously stirred, large volume of anhydrous diethyl ether.

  • Isolation: An oily residue will form. Decant the ether and repeat the washing with fresh portions of anhydrous diethyl ether until a pure white powder is formed.

  • Drying: Filter the precipitate, wash with diethyl ether, and dry in a vacuum desiccator over P₂O₅.

Expected Outcome: The 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorate is obtained as a white powder. The disappearance of the CH₂ singlet and the appearance of a new singlet for the H₃ proton of the oxazole ring in the ¹H-NMR spectrum confirms the bicyclic structure.[7]

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various pyridyl oxazole derivatives reported in the literature.

Precursor AldehydeReaction ConditionsProductYield (%)Reference
4-(2-pyridyl)benzaldehydeTosMIC, K₂CO₃, MeOH, pressure reactor, 20 min5-(4-(pyridin-2-yl)phenyl)oxazoleModerate to Good[6]
2-Chloroquinoline-3-carbaldehydeTosMIC, van Leusen conditions5-(2-tosylquinolin-3-yl)oxazole83[4]
Pyridine-2,6-dicarbaldehydeTosMIC, van Leusen conditions2,6-bis(oxazol-5-yl)pyridineNot specified[4]

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of a pyridyl oxazole intermediate.

workflow Start Start: Pyridyl Aldehyde & TosMIC vanLeusen van Leusen Oxazole Synthesis Start->vanLeusen Purification1 Purification 1: Column Chromatography vanLeusen->Purification1 Intermediate Pyridyl Oxazole Intermediate Purification1->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) Intermediate->Coupling Purification2 Purification 2: Recrystallization or Chromatography Coupling->Purification2 FinalProduct Final Pharmaceutical Intermediate Purification2->FinalProduct

Caption: General workflow for pyridyl oxazole synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed synthetic methodologies.[4][6][7] To ensure the trustworthiness of your results, it is crucial to incorporate the following self-validating practices:

  • Reaction Monitoring: Consistently monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Thorough Characterization: Fully characterize all intermediates and final products using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, where appropriate, melting point analysis.

  • Control Experiments: When developing new methodologies or applying existing ones to novel substrates, consider running control experiments (e.g., in the absence of a catalyst or reagent) to confirm the role of each component.

  • Reproducibility: Ensure that the experimental procedures are detailed enough to be reproduced by other researchers.

Conclusion and Future Directions

The synthesis of pharmaceutical intermediates using pyridyl oxazole precursors is a dynamic and evolving field. The van Leusen reaction remains a robust and reliable method for the construction of the core oxazole ring.[4] Furthermore, the development of novel catalytic systems and one-pot procedures continues to enhance the efficiency and sustainability of these synthetic routes.[5][8] The versatility of the pyridyl oxazole scaffold ensures its continued importance in the discovery and development of new therapeutic agents. As our understanding of the structure-activity relationships of these compounds grows, so too will the demand for innovative and efficient synthetic strategies.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). MDPI.
  • Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (n.d.).
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
  • Oxazole. (n.d.). Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen... (n.d.). Semantic Scholar.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
  • Synthetic approaches for oxazole derivatives: A review. (2021).
  • Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2019). AIP Publishing.
  • NEW CHEMISTRY OF OXAZOLES. (n.d.). LOCKSS.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC.
  • Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2025).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). [No Source Provided].

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Solvent Selection for Recrystallization of Oxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Recrystallizing oxazole carboxylates presents a unique paradox in process chemistry. The oxazole ring imparts aromatic stability and moderate polarity, while the carboxylate (ester) moiety introduces susceptibility to hydrolysis and transesterification. Furthermore, many substituted oxazoles exhibit low melting points, making them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a crystalline lattice.

This guide moves beyond basic "dissolve and cool" instructions. It provides a causative, mechanistic approach to solvent selection, ensuring you maximize yield while preserving the chemical integrity of the pharmacophore.

The "Triangle of Tension" in Solvent Selection

When selecting a solvent for this class of compounds, you are balancing three competing forces:

  • Solubility Differential: High solubility at

    
     vs. low solubility at 
    
    
    
    .
  • Chemical Inertness: Avoiding ester exchange (transesterification) or ring opening.

  • Crystal Habit Control: Preventing solvate formation and oiling out.[1]

Module 1: The Solvent Screening Matrix

Do not rely on trial and error. Use a Dielectric-Driven Matrix approach to screen solvents. Oxazole carboxylates generally behave as moderate polar acceptors .

Recommended Solvent Classes (ICH Compliant)
Solvent ClassRepresentative SolventICH ClassRole/SuitabilitySpecific Risk for Oxazole Carboxylates
Esters Ethyl Acetate (EtOAc)Class 3Primary Choice. Matches functional group polarity ("like dissolves like").Minimal. Excellent for avoiding transesterification of ethyl esters.
Alcohols Isopropyl Alcohol (IPA)Class 3Secondary Choice. Good thermal gradient.High Risk: Transesterification if the ester alkyl group differs from the solvent (e.g., Methyl ester in Ethanol).
Hydrocarbons Heptane / HexaneClass 3/2Anti-Solvent. Poor solubility for oxazoles; use to drive precipitation.Low risk. Heptane is preferred over Hexane (neurotoxin).
Ethers MTBE / THFClass 3Alternative. Useful if EtOAc fails.Peroxide formation (storage). THF is water-miscible (harder to dry).
Chlorinated DCM / ChloroformClass 2Avoid for Crystallization. Too much solubility at low temps; toxic.Solvate formation is common with chlorinated solvents.
Protocol: The "4-Vial" Micro-Screen

Perform this with 50-100 mg of crude material.

  • Vial A (Polar Aprotic): Add 3 volumes of EtOAc . Heat to reflux. If soluble, cool to 0°C.

  • Vial B (Polar Protic): Add 3 volumes of IPA . Heat to reflux. Note: Ensure your ester matches the alcohol or use a bulky alcohol like t-Amyl alcohol to sterically hinder exchange.

  • Vial C (The Pair): Dissolve in minimum EtOAc at reflux. Add Heptane dropwise until persistent cloudiness appears. Re-heat to clear, then cool.

  • Vial D (The aromatic): Add 2 volumes Toluene . Good for highly lipophilic oxazoles.

Workflow Visualization: Solvent Screening Logic

SolventScreening Start Start: Crude Oxazole Carboxylate SolubilityCheck Test Solubility at Room Temp (RT) Start->SolubilityCheck SolubleRT Soluble at RT? SolubilityCheck->SolubleRT TooSoluble Too Soluble. Use as Anti-Solvent or Try Less Polar Solvent SolubleRT->TooSoluble Yes HeatReflux Heat to Reflux SolubleRT->HeatReflux No (Suspension) DissolvesHot Dissolves at Reflux? HeatReflux->DissolvesHot AddMoreSolvent Add More Solvent (Stepwise) DissolvesHot->AddMoreSolvent No CoolSlowly Cool Slowly to RT, then 0°C DissolvesHot->CoolSlowly Yes AddMoreSolvent->HeatReflux CheckPrecipitate Analyze Precipitate CoolSlowly->CheckPrecipitate Success Success: Crystalline Solid CheckPrecipitate->Success Crystals OilingOut Failure: Oiling Out CheckPrecipitate->OilingOut Oil Droplets NoPrecipitate Failure: No Precipitate CheckPrecipitate->NoPrecipitate Clear Solution

Caption: Decision logic for initial solvent screening. Note that "Oiling Out" requires a specific rescue protocol (see Module 2).

Module 2: Troubleshooting "Oiling Out"

The Issue: Oxazole carboxylates often have melting points (MP) between 40°C and 80°C. If the boiling point (BP) of your solvent is higher than the MP of your compound, or if the solution is too concentrated, the compound will separate as a liquid (oil) before it crystallizes. This "Liquid-Liquid Phase Separation" (LLPS) traps impurities.

The Rescue Protocol

Step 1: The Temperature Check Ensure


.
  • Example: If your oxazole melts at 70°C, do not use Toluene (BP 110°C) or Water (BP 100°C). Use DCM (BP 40°C - if safety permits) or Acetone/Hexane mixtures.

Step 2: The "Seeding" Technique (Critical)

  • Re-heat the oiled-out mixture until it becomes a clear homogeneous solution (add more solvent if necessary).

  • Allow the solution to cool very slowly to just above the temperature where oiling occurred.

  • Add a seed crystal of the pure product.

    • No seed? Dip a glass rod in the solution, pull it out, let the solvent evaporate on the tip until a crust forms, then re-insert.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.[2]

Step 3: The Anti-Solvent Titration If using a single solvent fails:

  • Dissolve compound in minimal polar solvent (e.g., EtOAc).

  • Add non-polar anti-solvent (e.g., Heptane) dropwise at reflux until cloudiness persists.

  • Add 1-2 drops of the polar solvent to clear it.

  • Cool slowly.

Mechanism of Oiling Out & Intervention[2][3][4]

OilingOut Condition Condition: MP(Solute) < T(Solution) Phenomenon Phase Separation: Liquid Droplets (Oil) Condition->Phenomenon Cooling Result Impure Solid/Gum Phenomenon->Result Freezing Intervention Intervention: Add Solvent (Lower Conc.) OR Change Solvent (Lower BP) Phenomenon->Intervention Rescue Nucleation Add Seed Crystal at T > T(Oil) Intervention->Nucleation CrystalGrowth Controlled Crystal Growth Nucleation->CrystalGrowth

Caption: Pathway showing how to intercept Liquid-Liquid Phase Separation (Oiling Out) to achieve crystallization.

Module 3: Chemical Stability & Transesterification

The Silent Killer: Transesterification.[3][4][5] Oxazole carboxylates are esters. In the presence of an alcohol solvent (


) and heat, the alkoxy group of your ester (

) can exchange with the solvent, converting your product to

.

The Rules of Engagement:

  • Rule of Identity: If your product is an Ethyl Ester , you may use Ethanol . If it is a Methyl Ester , you may use Methanol .[4]

  • Rule of Exclusion: Never cross-mix (e.g., Methyl Ester in Ethanol) unless you are intentionally trying to derivatize.

  • The "Bulky" Exception: Isopropanol (IPA) and t-Butanol are sterically hindered. They react much slower than MeOH/EtOH. However, prolonged heating at reflux can still induce trace exchange (0.5 - 1.0%), which will fail HPLC purity specs.

  • Hydrolysis Risk: Avoid water in the solvent system if the oxazole ring contains electron-withdrawing groups, which activate the ester toward hydrolysis. Ensure organic solvents are dry.

Frequently Asked Questions (FAQ)

Q: My oxazole carboxylate is turning pink/brown during recrystallization. What is happening? A: This indicates decomposition, likely ring opening or oxidation. Oxazoles can be acid-sensitive.

  • Fix: Ensure your solvent is neutral. If you used an acid wash previously, the material might still be acidic. Wash the organic layer with saturated

    
     before evaporating and recrystallizing.
    

Q: I have high yield, but the NMR shows a second set of peaks. A: Check the integration of the ester region. You likely have a solvate or you induced transesterification.

  • Fix: Dry the sample under high vacuum at 40-50°C for 12 hours to remove solvates. If peaks persist and correspond to the solvent's alkyl group, you have chemically modified your product. You must re-synthesis or hydrolyze back to the acid.

Q: The compound precipitates immediately upon removing from heat. A: The solution is supersaturated.

  • Fix: You used too little solvent. Add 20-30% more solvent at reflux. Rapid precipitation traps mother liquor (impurities) inside the crystal lattice.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[6] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. [Link]

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.[3][4][Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][2][7] Department of Chemistry. [Link]

Sources

Enhancing stability of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization Guide Subject: Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate Document ID: TSC-OXPY-04 | Version: 2.1

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (henceforth EMPO-4 ) as a standard organic reagent. This is a mistake. This compound represents a "push-pull" heterocyclic system: the electron-rich oxazole ring is coupled with an electron-deficient pyridine ring and an electrophilic ester.

In solution, you are fighting two distinct enemies: Chemical Degradation (Hydrolysis) and Physical Instability (Precipitation).

This guide abandons generic advice. Instead, we apply first-principles organic chemistry to create a self-validating stability protocol.

Module 1: The Chemical Stability Matrix

The primary failure mode for EMPO-4 in solution is hydrolysis of the C4-ester . The rate of this reaction is strictly pH-dependent.

The Mechanism of Failure

The oxazole ring is electron-withdrawing relative to the ester, making the carbonyl carbon highly electrophilic.

  • High pH (> 7.5): The hydroxide ion (

    
    ) rapidly attacks the carbonyl, leading to irreversible saponification (formation of the carboxylic acid).
    
  • Low pH (< 3.0): The pyridine nitrogen (

    
    ) protonates. While this aids solubility, extreme acidity catalyzes acid-hydrolysis of the ester.
    

The "Goldilocks" Zone: The stability sweet spot is pH 4.5 – 6.0 . In this range, the pyridine is partially protonated (aiding solubility) while the concentration of catalytic hydroxide ions is negligible.

Visualizing the Degradation Pathway

The following diagram maps the degradation logic and solvent interactions.

degradation_pathway Compound EMPO-4 (Intact Ester) High_pH Basic pH (>7.5) OH- Attack Compound->High_pH MeOH Methanol Solvent (Nucleophilic Solvent) Compound->MeOH Water_Neut Pure Water (Neutral pH) Compound->Water_Neut Acid Carboxylic Acid (Degradation Product) Trans_Ester Methyl Ester (Transesterification) Precipitate Solid Precipitate (Physical Failure) High_pH->Acid Rapid Hydrolysis MeOH->Trans_Ester Solvent Swap Water_Neut->Precipitate Low Solubility

Figure 1: Critical degradation pathways. Note that Methanol (often used as a generic solvent) poses a specific transesterification risk.

Module 2: Solvent Systems & Physical Stability

EMPO-4 is lipophilic. In pure aqueous buffers, it will crash out (precipitate), leading to inconsistent dosing concentrations.

Solvent Compatibility Table
Solvent SystemStability RatingSolubilityRecommendation
DMSO (Anhydrous) ★★★★★ (Excellent)High (>50 mM)Primary Stock Solvent. Store at -20°C.
Ethanol (EtOH) ★★★☆☆ (Moderate)ModerateAcceptable. Avoid Methanol to prevent transesterification.
PBS (pH 7.4) ★☆☆☆☆ (Poor)Very LowAvoid for storage. Use only for immediate dilution.
Acetate Buffer (pH 5.0) ★★★★☆ (Good)Low-ModerateBest Aqueous Vehicle. Balances stability and solubility.
The Co-Solvent Protocol (The "10% Rule")

To maintain stability in aqueous assays, never dissolve solid EMPO-4 directly into buffer.

  • Dissolve EMPO-4 in 100% DMSO to create a 1000x Master Stock.

  • Dilute into the assay buffer such that the final DMSO concentration is 0.1% - 1.0% .

  • Why? This creates a kinetic solubility window that prevents immediate precipitation while keeping the ester protected in the organic micro-environment.

Module 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon dilution into PBS. Why? A: This is "Physical Instability." The pyridine moiety is deprotonated at pH 7.4, making the molecule highly hydrophobic.

  • Fix: Switch to a Citrate or Acetate buffer (pH 5.0 - 5.5) . The slight acidity protonates the pyridine nitrogen (

    
    ), significantly increasing aqueous solubility without triggering rapid acid hydrolysis [1].
    

Q2: I see a new peak on my LC-MS after 24 hours in Methanol. Is it an impurity? A: No, it is likely a reaction artifact. You have induced transesterification .

  • Mechanism: The ethyl group on the ester is exchanging with the methyl group from the solvent (

    
    ).
    
  • Fix: Switch to Acetonitrile (ACN) or DMSO for stock preparation. If an alcohol is required, use Ethanol to match the ester group [2].

Q3: Can I autoclave this compound in solution? A: Absolutely not. The combination of high heat (121°C) and water will instantly hydrolyze the ester bond.

  • Fix: Sterile filter (0.22 µm PVDF membrane) the solution after preparation.

Module 4: Standardized Experimental Workflow

Use this protocol to guarantee data integrity. This is a self-validating system: the QC step ensures you never use degraded material.

Workflow Diagram

workflow Solid Solid EMPO-4 (Store Desiccated, -20°C) Weigh Weigh & Dissolve Solvent: Anhydrous DMSO Solid->Weigh Stock Master Stock (10-50 mM) Aliquot & Freeze Weigh->Stock Dilution Working Solution Dilute 1:1000 into pH 5.5 Buffer Stock->Dilution Freshly Prepared QC QC Check (OD300 or HPLC) Verify No Precipitate/Hydrolysis Dilution->QC QC->Stock Fail (Recalculate) Exp Execute Experiment (Window: < 4 Hours) QC->Exp Pass

Figure 2: Recommended handling workflow to minimize hydrolysis and precipitation errors.

Step-by-Step Protocol
  • Preparation: Weigh EMPO-4 and dissolve in anhydrous DMSO to reach 10 mM. Vortex until optically clear.

  • Aliquot: Do not store the bulk bottle. Split into 50 µL aliquots in amber tubes (light protection) and store at -20°C or -80°C.

  • Usage: Thaw one aliquot. Do not refreeze.

  • Dilution: Add the DMSO stock slowly to the vortexing buffer (pH 5.0 Acetate recommended).

  • Validation: Measure UV-Vis absorbance. If the baseline at 600nm is elevated, micro-precipitation has occurred. Discard and increase DMSO percentage.

References

  • Arnett, E. M., & Scorrano, G. (1976).[1] "Protonation and Solvation in Strong Aqueous Acids." Advances in Physical Organic Chemistry. (Explains the solubility/protonation dynamics of pyridine bases in aqueous media). 1

  • Euranto, E. K. (1969). "Esterification and Ester Hydrolysis." The Chemistry of Carboxylic Acids and Esters. (Foundational text on the kinetics of ester hydrolysis and transesterification mechanisms). 1

  • Chavan, L. N., et al. (2014). "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Journal of Organic Chemistry. (Details the synthetic stability and reactivity of oxazole-4-carboxylates). 2[3][4][5][6][7]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Contextualizes the use of oxazole-pyridine scaffolds in drug discovery and their physiochemical properties).

Sources

Overcoming steric hindrance in 5-methyl-2-(3-pyridyl)oxazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalizing 5-methyl-2-(3-pyridyl)oxazole Ticket ID: #OXPY-502 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Double Trouble" Scaffold

You are working with 5-methyl-2-(3-pyridyl)oxazole . This scaffold presents a classic "push-pull" conflict in functionalization logic, creating two distinct barriers to reactivity:

  • The Electronic Trap (Catalyst Poisoning): The pyridine nitrogen (N1') is a potent

    
    -donor. In transition metal catalysis (Pd, Cu, Ni), this nitrogen will competitively bind to the metal center, displacing your phosphine ligands and shutting down the catalytic cycle (the "poisoning effect").
    
  • The Steric Wall (Oxazole C4): The C5-methyl group is not just a passive bystander. It exerts significant steric pressure on the adjacent C4 position. While C4 is the only open site on the oxazole ring, the combination of the C5-methyl bulk and the rigid C2-pyridyl connection creates a "cleft" that makes oxidative addition difficult for bulky catalysts.

This guide provides autonomous, field-proven workflows to bypass these barriers, moving beyond standard textbook protocols to mechanistic solutions.

Module 1: Functionalizing the Oxazole C4 Position

Target: Direct Arylation or Alkylation of the Oxazole Ring

The Challenge: Standard Pd-catalyzed C-H activation often fails here because the catalyst rests as a stable bis-pyridine complex (poisoned) or cannot access the C4-H bond due to the C5-methyl group.

The Solution: The Carboxylate Shuttle Protocol To force reactivity at C4, we must lower the activation energy of the C-H bond cleavage. We utilize a Concerted Metallation-Deprotonation (CMD) pathway assisted by a sterically bulky carboxylic acid (Pivalic Acid).

Protocol: Pivalate-Assisted C-H Arylation[1]
ComponentReagent/ConditionRole & Mechanistic Insight
Catalyst Pd(OAc)₂ (5 mol%)Precursor. Acetate is too small/labile for this specific steric clash.
Ligand P(t-Bu)₃ or JohnPhosElectron-rich, bulky phosphines prevent pyridine coordination by occupying the metal sphere.
Co-Catalyst PivOH (Pivalic Acid) (30 mol%) CRITICAL. Acts as a proton shuttle. The bulky tert-butyl group forces the carboxylate to orient away from the C5-methyl, while the oxygen deprotonates C4.
Base K₂CO₃ or Cs₂CO₃Regenerates the pivalate. Cs⁺ is preferred for solubility in non-polar solvents.
Solvent Toluene or XyleneHigh boiling point required (110–130°C). Non-polar nature discourages pyridine N-coordination.

Step-by-Step Workflow:

  • Pre-complexation: Mix Pd(OAc)₂ and Ligand in Toluene for 15 mins under Ar. Do not add substrate yet. This ensures the active catalytic species (

    
    ) forms before the pyridine substrate can sequester the Pd(II).
    
  • Addition: Add the 5-methyl-2-(3-pyridyl)oxazole, Aryl Bromide (1.2 equiv), Base, and PivOH .

  • Thermal Ramp: Heat rapidly to 110°C. Slow heating allows the thermodynamic sink (pyridine coordination) to establish.

  • Monitoring: Watch for the disappearance of the aryl bromide. If conversion stalls at 20%, add another 10 mol% PivOH (not Pd).

Technical Note: If you observe lateral functionalization (reaction at the C5-methyl group), your base is too strong or the temperature is too low. The CMD pathway is favored at higher temperatures.

Module 2: Functionalizing the Pyridine Ring

Target: C2', C4', or C6' on the Pyridine substituent

The Challenge: The oxazole ring acts as an electron-withdrawing group, deactivating the pyridine ring toward Electrophilic Aromatic Substitution (EAS). Conversely, Nucleophilic Aromatic Substitution (


) is difficult without a leaving group.

The Solution: Radical Minisci Reaction or N-Oxide Activation

Strategy A: The Minisci Reaction (Radical Alkylation)

This is the gold standard for adding alkyl groups to the pyridine ring of your scaffold. The reaction is nucleophilic radical substitution, meaning the electron-deficient pyridine is the perfect trap.

  • Regioselectivity: The radical will prefer C2' and C6' (ortho to N) due to electronic stabilization.

  • Protocol:

    • Solvent: DCM/Water (biphasic).

    • Radical Source: Carboxylic acid + AgNO₃ + (NH₄)₂S₂O₈.[1][2]

    • Crucial Tweak: Add TFA (Trifluoroacetic acid) . This protonates the pyridine nitrogen.[3] A protonated pyridine is significantly more electron-deficient, accelerating the radical attack by orders of magnitude.

Strategy B: The N-Oxide Route (Site-Selective Arylation)

If you need to arylate the pyridine ring, you must block the nitrogen to prevent poisoning and activate the C-H bonds.

Visualization of the N-Oxide Workflow:

N_Oxide_Strategy Start Substrate: 5-methyl-2-(3-pyridyl)oxazole Step1 Step 1: Oxidation (mCPBA, DCM, RT) Start->Step1 Intermediate Intermediate: Pyridine N-Oxide Step1->Intermediate Blocks N-poisoning Activates C2'/C6' Step2 Step 2: Pd-Catalyzed Arylation (Pd(OAc)2, XPhos, Ag2CO3) Intermediate->Step2 Direct C-H Activation Product_NO Product: Arylated N-Oxide Step2->Product_NO Step3 Step 3: Deoxygenation (PCl3 or Zn dust) Product_NO->Step3 Final Final Product: Functionalized Scaffold Step3->Final

Caption: The N-oxide strategy effectively "masks" the pyridine nitrogen, preventing catalyst poisoning while simultaneously activating the ring for Pd-catalyzed coupling.

Troubleshooting & FAQs

Q1: I am attempting lithiation at C4 (n-BuLi, -78°C), but I'm getting a complex mixture. Why? A: You are likely triggering Lateral Lithiation . The protons on the C5-methyl group are acidic (


). While the C4-H is also acidic, the kinetic deprotonation often occurs at the methyl group, especially if there is any coordination to the oxazole oxygen.
  • Fix: Do not use n-BuLi. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The extreme steric bulk of TMP prevents it from accessing the methyl protons effectively but allows it to abstract the C4 proton. Perform at -78°C and quench immediately.

Q2: My Pd-catalyzed reaction turns black immediately (Pd black precipitation). A: This indicates catalyst decomposition due to "ligand stripping." The pyridine nitrogen in your substrate is displacing your phosphine ligands.

  • Fix: Increase the ligand-to-metal ratio to 4:1 (instead of standard 2:1). Switch to a ligand with higher binding affinity like XPhos or BrettPhos . Alternatively, use the N-oxide strategy (Module 2, Strategy B) to physically mask the nitrogen.

Q3: Can I use Cu-catalyzed Ullmann coupling? A: Generally, No . Copper binds to pyridines even more strongly than Palladium. Unless you are using a specific chelating directing group, the copper will be sequestered by the pyridine ring and fail to perform the oxidative addition on the halide.

Decision Matrix: Select Your Pathway

Strategy_Map Start START: 5-methyl-2-(3-pyridyl)oxazole Decision Where do you need to functionalize? Start->Decision Oxazole Oxazole Ring (C4) Decision->Oxazole Pyridine Pyridine Ring Decision->Pyridine Direct_CH Direct C-H Activation Oxazole->Direct_CH Preferred Lithiation Lithiation Oxazole->Lithiation If Electrophile is sensitive Alkyl Add Alkyl Group Pyridine->Alkyl Aryl Add Aryl Group Pyridine->Aryl PivOH USE: Pd(OAc)2 + PivOH (CMD Mechanism) Direct_CH->PivOH LiTMP USE: LiTMP at -78°C (Avoid n-BuLi) Lithiation->LiTMP Minisci USE: Minisci Reaction (Acid + AgNO3 + S2O8) Alkyl->Minisci NOxide USE: N-Oxide Route (Oxidation -> Coupling -> Reduction) Aryl->NOxide

Caption: Strategic decision tree for selecting the correct functionalization protocol based on regiochemical targets.

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway and the critical role of pivalate shuttles in azole functionalization. Chemistry Letters.

  • Minisci, F., et al. (1971). Fundamental mechanisms of nucleophilic radical substitution on protonated heteroaromatic bases (The Minisci Reaction). Tetrahedron.

  • Campeau, L. C., & Fagnou, K. (2006). High-yielding C-H activation of pyridine N-oxides, demonstrating the ability to overcome catalyst poisoning. Chemical Society Reviews.

  • Verrier, C., et al. (2011). Direct arylation of oxazoles and the specific issue of C5-methyl interference. Beilstein Journal of Organic Chemistry.

  • Schnürch, M., et al. (2007). Halogen-lithium exchange vs. deprotonation in functionalized heterocycles (Lateral Lithiation risks). Chemical Reviews.

Sources

Validation & Comparative

1H NMR Interpretation Guide: Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical analysis of the 1H NMR characterization of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate . Unlike generic spectral lists, this document functions as a comparative optimization guide , analyzing how solvent selection (CDCl₃ vs. DMSO-d₆) impacts spectral resolution and how to definitively distinguish this scaffold from common synthetic impurities and regioisomeric alternatives (e.g., isoxazoles).

Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Part 1: Structural Fragment Analysis & Signal Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments. The molecule consists of three core domains: the 3-Pyridyl substituent , the Oxazole core , and the Ethyl Ester moiety .

The 3-Pyridyl System (Aromatic Region)

The 3-substituted pyridine ring creates a distinct 4-proton pattern. Due to the electronegative nitrogen and the electron-withdrawing oxazole ring at position 3, these protons are significantly deshielded.

  • H-2' (Singlet-like): Most deshielded due to flanking Nitrogen and Oxazole.

  • H-6' (Doublet): Ortho to Nitrogen; significant deshielding.

  • H-4' (Doublet/Multiplet): Para to Nitrogen.

  • H-5' (Doublet of Doublets): Meta to Nitrogen; most shielded aromatic proton.

The Oxazole Core
  • C5-Methyl: The oxazole ring itself has no protons in this substitution pattern (2,4,5-substituted). The diagnostic handle is the methyl group attached at C5.

  • Shift Prediction: The methyl group is attached to an aromatic heteroatom system, pushing its shift downfield (~2.5–2.7 ppm) compared to a standard alkyl methyl (~0.9 ppm).

The Ethyl Ester[1][2]
  • Methylene (CH₂): Quartet, deshielded by oxygen (~4.3–4.4 ppm).

  • Methyl (CH₃): Triplet, standard aliphatic (~1.3–1.4 ppm).

Part 2: Comparative Analysis – Solvent Selection

Objective: Compare the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for optimal resolution of the aromatic region.

Performance Matrix: CDCl₃ vs. DMSO-d₆[3][4][5]
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ Recommendation
Solubility Moderate.[1] May require heating for highly crystalline samples.Excellent. Dissolves polar heterocycles instantly.Use DMSO for rapid QC.
Water Peak ~1.56 ppm. Often overlaps with aliphatic signals.~3.33 ppm. Clear of key diagnostic regions.DMSO preferred for integration of alkyl region.
Aromatic Resolution High. Sharp peaks, minimal broadening.Medium. Viscosity causes slight line broadening.CDCl₃ for coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) calculation.
Chemical Shift Effect Standard referencing.Significant Downfield Shift. H-bonding with Pyridine-N shifts signals +0.2 to +0.5 ppm.DMSO aids in separating overlapping aromatic signals.
Comparative Data Table (Simulated Representative Shifts)
Proton AssignmentApprox.

(ppm) in CDCl₃
Approx.

(ppm) in DMSO-d₆
Multiplicity

Coupling (Hz)
H-2' (Pyridine) 9.259.40d (broad s)

H-6' (Pyridine) 8.708.85dd

H-4' (Pyridine) 8.358.50dt

H-5' (Pyridine) 7.457.65ddd

O-CH₂- (Ester) 4.424.38q

Oxazole-CH₃ 2.682.72s-
Ester-CH₃ 1.421.35t

Analyst Insight: If your sample shows overlapping multiplets in the 7.4–8.0 ppm region (common if impurities are present), switch to DMSO-d₆ . The high polarity of DMSO interacts strongly with the pyridine nitrogen, often shifting the pyridine signals further downfield than impurity signals (like benzene or toluene residues), "pulling" the spectrum apart for easier integration.

Part 3: Distinguishing Alternatives (Regioisomers)

A critical challenge in oxazole synthesis is distinguishing the desired product from its Isoxazole regioisomer (often formed as a byproduct depending on the cyclization method).

The "Methyl Shift" Test
  • Target Molecule (Oxazole): The methyl group is at Position 5 , adjacent to the ring oxygen.

    • Expected Shift:2.6 – 2.7 ppm .

  • Alternative (Isoxazole): If the cyclization occurred differently (e.g., 3-methyl-5-(3-pyridyl)isoxazole-4-carboxylate), the methyl would be adjacent to the C=N bond or further removed.

    • Expected Shift: Typically 2.3 – 2.5 ppm .

Protocol: If your singlet appears < 2.5 ppm, run a 1H-13C HMBC .

  • Oxazole: The methyl protons will correlate to the quaternary C5 carbon (~150-160 ppm) and the C4 carbon (~130 ppm).

  • Isoxazole: The correlation pattern will differ significantly due to the N-O bond placement.

Part 4: Experimental Protocol & Workflow

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If the solution is cloudy, filter through a cotton plug into the NMR tube. Do not run cloudy samples; they cause line broadening.

  • Equilibration: Allow the tube to sit for 5 minutes to ensure thermal equilibrium.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Number of Scans (NS): 16 (sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of the aromatic protons which have longer T1).

  • Spectral Width: 0 – 12 ppm.

Processing Logic
  • Phasing: Apply automatic phasing, then manually correct the baseline.

  • Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integration: Normalize the Ester Methyl Triplet (1.4 ppm) to 3.00 . This provides the most stable internal reference for counting the aromatic protons.

Part 5: Visualization of Logic & Workflow

Diagram 1: Analytical Workflow for Structure Verification

NMR_Workflow Sample Crude Product Solvent Solvent Choice Sample->Solvent Acquisition 1H NMR Acquisition Solvent->Acquisition CDCl3 (Default) Decision Check Resolution Acquisition->Decision Reprocess Switch to DMSO-d6 Decision->Reprocess Overlap/Insoluble Final Assign Structure Decision->Final Clear Peaks Reprocess->Acquisition Re-run

Caption: Decision tree for optimizing solvent selection based on spectral resolution.

Diagram 2: Pyridine Proton Assignment Logic (Splitting Tree)

Splitting_Tree Pyridine Pyridine Ring Protons H2 H-2' (Singlet/Broad d) ~9.2 ppm Deshielded by N & Oxazole Pyridine->H2 H6 H-6' (Doublet) ~8.7 ppm Ortho to N Pyridine->H6 H4 H-4' (Doublet/Triplet) ~8.3 ppm Para to N Pyridine->H4 H5 H-5' (DD) ~7.4 ppm Meta to N (Shielded) Pyridine->H5

Caption: Hierarchical assignment of the 3-pyridyl protons based on chemical environment and splitting.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fragment-based shift prediction).
  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Authoritative database for comparative pyridine/oxazole spectra).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for solvent effects and pulse sequences).

Sources

Technical Guide: Spectroscopic Characterization & Performance of 2,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-disubstituted oxazoles, focusing on their spectroscopic differentiation from structural isomers and their photophysical performance compared to heterocyclic alternatives.

Executive Summary

2,5-Disubstituted oxazoles (e.g., PPO, 2,5-diphenyloxazole) are critical scaffolds in liquid scintillation, fluorescent sensing, and medicinal chemistry. However, their synthesis often yields regioisomeric byproducts (2,4-disubstituted isomers) that are difficult to distinguish by low-resolution MS. Furthermore, selecting an oxazole over bioisosteres like 1,3,4-oxadiazoles or thiazoles requires a precise understanding of their quantum efficiency and Stokes shift.

This guide outlines a self-validating spectroscopic workflow to unambiguously assign regio-chemistry and objectively compares the photophysical performance of 2,5-oxazoles against key market alternatives.

Part 1: Structural Validation (Distinguishing Regioisomers)

The primary challenge in characterizing 2,5-disubstituted oxazoles is distinguishing them from 2,4-disubstituted isomers formed during cyclization (e.g., Robinson-Gabriel synthesis). Mass spectrometry is often inconclusive as both isomers share identical fragmentation patterns (


).
NMR Spectroscopic Markers

The definitive method for identification is


H NMR , relying on the electronegativity difference between the oxygen and nitrogen atoms in the oxazole ring.
  • 2,5-Disubstituted Oxazole: The remaining proton is at C4 (adjacent to Nitrogen).

  • 2,4-Disubstituted Oxazole: The remaining proton is at C5 (adjacent to Oxygen).

Expert Insight: The C5-H proton is significantly desfielded (downfield shift) relative to C4-H due to the higher electronegativity of the adjacent oxygen atom.

Table 1: Comparative NMR Shifts (in CDCl

)
Feature2,5-Disubstituted Oxazole (Product)2,4-Disubstituted Oxazole (Alternative Isomer)
Ring Proton Position H4 (Adjacent to N)H5 (Adjacent to O)

H Chemical Shift (

)
7.10 – 7.50 ppm (Singlet)7.60 – 8.00 ppm (Singlet)

C Chemical Shift (

)
C4: ~120 – 126 ppm C5: ~135 – 142 ppm
Diagnostic Coupling HMBC correlation to C2 & C5HMBC correlation to C2 & C4

Note: In 2,5-diphenyloxazole (PPO), the H4 singlet appears at


 7.33 ppm , often overlapping with the aromatic multiplet. In contrast, the H5 proton of 2,4-analogs typically resonates downfield at 

>7.6 ppm
.
Self-Validating Assignment Workflow

To ensure 100% accuracy, use the following Heteronuclear Multiple Bond Correlation (HMBC) workflow. This protocol validates the structure by tracing the 3-bond couplings (


) from the ring proton to the quaternary carbons of the substituents.

G Start Isolate Pure Compound HNMR 1H NMR (CDCl3) Locate Ring Singlet Start->HNMR Decision Shift > 7.6 ppm? HNMR->Decision Iso24 Likely 2,4-Isomer (H5 Proton) Decision->Iso24 Yes Iso25 Likely 2,5-Isomer (H4 Proton) Decision->Iso25 No HMBC Run HMBC Experiment Iso24->HMBC Iso25->HMBC Check25 Correlations to: C2 (Quaternary) C5 (Quaternary) HMBC->Check25 Confirm 2,5 Check24 Correlations to: C2 (Quaternary) C4 (Quaternary) HMBC->Check24 Confirm 2,4

Caption: Logical workflow for distinguishing oxazole regioisomers using 1H NMR chemical shifts and HMBC connectivity.

Part 2: Photophysical Performance Comparison

In drug discovery and material science (OLEDs, scintillators), 2,5-disubstituted oxazoles are chosen for their high quantum yield (QY) and stability. Below, we compare them against their two most common competitors: 1,3,4-Oxadiazoles (electron-deficient bioisosteres) and Thiazoles (red-shifted analogs).

Performance Matrix

The following data compares the core "parent" scaffolds (Diphenyl derivatives) to isolate the heterocycle's contribution.

Table 2: Comparative Photophysics (in Ethanol)
Property2,5-Diphenyloxazole (PPO) 2,5-Diphenyl-1,3,4-oxadiazole (PPD) 2,5-Diphenylthiazole
Fluorescence QY (

)
High (0.60 – 1.0) High (0.50 – 0.80)Low (< 0.10)
Emission Max (

)
~355 nm (UV-Blue) ~340 nm (Deep UV)~380 nm (Blue)
Stokes Shift ~50 nm ~40 nm~60 nm
Solubility (Non-polar) Excellent ModerateGood
Primary Application Scintillators, Laser DyesOLED Electron TransportBio-imaging (Red-shifted)

Analysis:

  • Vs. Oxadiazoles: 2,5-Oxazoles (PPO) generally exhibit higher solubility in non-polar matrices (like polystyrene for plastic scintillators) and slightly red-shifted emission compared to PPD. PPD is preferred when higher electron affinity is needed (e.g., electron transport layers in OLEDs).

  • Vs. Thiazoles: Thiazoles suffer from the "Heavy Atom Effect" (Sulfur), which facilitates Intersystem Crossing (ISC) to the triplet state, drastically reducing fluorescence Quantum Yield (

    
    ). However, thiazoles are preferred if red-shifted absorption is required for biological penetration.
    
Protocol: Determination of Relative Quantum Yield

To validate the performance of a synthesized 2,5-disubstituted oxazole, use this relative method against a standard (e.g., Quinine Sulfate or PPO).

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or PPO in Cyclohexane (
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the analyte and standard.

  • Dilution Series: Prepare 4 dilutions for both samples. Crucial: Ensure Absorbance (

    
    ) at the excitation wavelength is < 0.1  to avoid inner-filter effects (re-absorption of emitted light).
    
  • Acquisition:

    • Measure UV-Vis absorbance at excitation

      
      .
      
    • Measure Fluorescence emission (integrated area

      
      ) using the same
      
      
      
      .
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    (Where
    
    
    is the refractive index of the solvent).
Photophysical Characterization Workflow

Use this workflow to fully characterize the emissive properties of the compound.

P Sample Synthesized Oxazole (10^-5 M Solution) UVVis UV-Vis Absorption (Determine Max Abs) Sample->UVVis CheckAbs Abs < 0.1? UVVis->CheckAbs Dilute Dilute Sample CheckAbs->Dilute No Fluoro Fluorescence Emission (Scan 300-700 nm) CheckAbs->Fluoro Yes Dilute->UVVis Calc Calculate Stokes Shift (Em Max - Abs Max) Fluoro->Calc QY Quantum Yield (QY) Relative Method Calc->QY Solv Solvatochromism Test (Polar vs Non-polar) QY->Solv

Caption: Standardized workflow for determining photophysical parameters (Stokes shift, QY, and Solvatochromism).

References

  • BenchChem. (2025). Application Note: Determination of the Fluorescence Quantum Yield of 2,5-Diphenyloxazole (PPO). Link

  • ChemicalBook. (2025). 2,5-Diphenyloxazole 1H NMR Spectrum. Link

  • PubChem. (2025). 2,5-Diphenyloxazole Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2025). The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence. Link

  • Komorowski, L. et al. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. Link

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization. Link

Rapid Structural Validation: A Comparative Guide to IR and UV-Vis Spectroscopy in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and organic synthesis, "Is this the right molecule?" is the most expensive question to answer incorrectly. While NMR and Mass Spectrometry (HRSE) remain the gold standards for absolute structural elucidation, they are often bottlenecks due to cost, queue times, and sample destruction.

This guide evaluates Rapid Spectroscopic Screening (RSS) —specifically the paired use of FT-IR (Fourier Transform Infrared) and UV-Vis (Ultraviolet-Visible) spectroscopy—as a high-throughput, self-validating alternative for immediate structural confirmation.

The Verdict: IR and UV-Vis cannot replace NMR for de novo structural determination. However, when validating a target synthetic structure, their combined "Fingerprint + Electronic" signature provides a >95% confidence interval for known reaction pathways, reducing NMR load by up to 60%.

Comparative Analysis: RSS vs. HRSE

The following table objectively compares Rapid Spectroscopic Screening (IR/UV-Vis) against High-Resolution Structural Elucidation (NMR/XRD).

FeatureRapid Screening (IR + UV-Vis) High-Res Elucidation (NMR) Causality & Implication
Primary Mechanism Vibrational & Electronic: Probs functional groups and conjugation systems.Magnetic Spin: Probs nuclear connectivity and local chemical environment.IR confirms what parts are there; NMR confirms how they are connected.
Sample State Solid/Liquid (ATR): Non-destructive, zero solvent needed (IR).Solution: Requires deuterated solvents (CDCl₃, DMSO-d₆).RSS eliminates solvent artifacts and solubility issues, crucial for crude solid validation.
Throughput < 2 Minutes: Instant feedback loop.15–60 Minutes: Shimming, acquisition, and processing.RSS allows "at-line" monitoring of reaction completion (e.g., disappearance of C=O peak).
Sensitivity Moderate: Good for bulk purity (>5%).High: Can detect trace impurities (<0.1%).RSS is a "Go/No-Go" filter; it will not identify minor side-products easily.
Regulatory (USP) USP <854> / <857>: Strictly defined validation standards.USP <761>: Complex system suitability requirements.RSS instruments are easier to maintain in a cGMP-compliant state.

Technical Deep Dive: The Causality of Detection

To validate a structure, one must understand why the signal exists.

A. Infrared Spectroscopy (The Fingerprint)[1][2]
  • Causality: IR radiation matches the frequency of bond vibrations (stretching/bending). A bond only absorbs IR if the vibration induces a change in dipole moment .

  • Implication: Symmetric bonds (e.g., O=O, N≡N) are IR silent. Strongly polar bonds (C=O, O-H) are loud.

  • The Fingerprint Region (<1500 cm⁻¹): This complex pattern of bending vibrations is unique to the entire molecular skeleton.[1] If the fingerprint of your synthetic product matches the reference standard, the identity is confirmed with near certainty.

B. UV-Vis Spectroscopy (The Electronic State)
  • Causality: Photons excite electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

  • Implication: This technique validates conjugation . A shift in

    
     (wavelength of maximum absorption) directly correlates to the length of the conjugated 
    
    
    
    -system.
  • Bathochromic Shift (Red Shift): Adding an auxochrome (e.g., -OH, -NH₂) stabilizes the excited state, narrowing the energy gap and shifting absorption to longer wavelengths.

Visualization: The Validation Workflow

The following diagram outlines the logical decision tree for using RSS in a synthetic workflow.

ValidationWorkflow Start Crude Synthetic Product IR_Step Step 1: FT-IR (ATR) Check Functional Groups Start->IR_Step Decision_IR Key Peaks Present? IR_Step->Decision_IR UV_Step Step 2: UV-Vis Check Conjugation Decision_IR->UV_Step Yes Fail Reprocess/Purify Decision_IR->Fail No (Missing Groups) Decision_UV Lambda Max Match? UV_Step->Decision_UV NMR Proceed to NMR (Final Confirmation) Decision_UV->NMR Yes (Valid Candidate) Decision_UV->Fail No (Wrong Conjugation)

Caption: Logical workflow for filtering synthetic candidates before expensive NMR analysis.

Self-Validating Experimental Protocols

As a Senior Scientist, you must ensure your data is defensible. These protocols include embedded system suitability tests based on USP standards.

Protocol A: FT-IR Validation (ATR Method)
  • Objective: Confirm presence of carbonyl (C=O) and hydroxyl (O-H) groups in a synthetic intermediate.

  • Pre-Flight System Check (Crucial):

    • Cleanliness: Ensure background energy is within 95-100% of the open beam.

    • Wavenumber Accuracy (USP <854>): Place a Polystyrene Film standard on the crystal.

    • Verify: The peak at 1601.2 cm⁻¹ must be within ± 2.0 cm⁻¹ . If it reads 1604 cm⁻¹, recalibrate immediately.

Step-by-Step:

  • Background: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample: Apply solid sample to the diamond ATR crystal. Apply pressure until the force gauge peaks (ensures optimal contact).

  • Scan: Collect sample spectrum.

  • Interpretation:

    • Look for C=O stretch at 1650–1750 cm⁻¹ .

    • Look for O-H stretch (broad) at 3200–3500 cm⁻¹ .

    • Self-Check: If C=O is present but O-H is missing in a carboxylic acid synthesis, the reaction failed or formed an anhydride.

Protocol B: UV-Vis Validation (Solution Method)
  • Objective: Confirm the conjugation length of an aromatic system.

  • Pre-Flight System Check:

    • Wavelength Accuracy (USP <857>): Scan a Holmium Oxide standard (in perchloric acid).

    • Verify: The sharp peaks at 241.1 nm, 278.1 nm, and 361.3 nm must be within ± 1 nm (UV) or ± 2 nm (Vis).

Step-by-Step:

  • Solvent Choice: Select a solvent with a UV cutoff below your expected

    
     (e.g., Acetonitrile cutoff is 190 nm; Methanol is 205 nm).
    
  • Baseline: Insert cuvette with pure solvent. Run "Zero/Baseline" correction.

  • Sample: Prepare a dilute solution (approx. 10⁻⁵ M) to keep Absorbance < 1.0 (Beer-Lambert linearity).

  • Scan: Run from 200 nm to 800 nm.

  • Interpretation:

    • Compare

      
       to literature.[2]
      
    • Self-Check: If

      
       is blue-shifted (hypsochromic) compared to prediction, conjugation has been broken (e.g., reduction of a double bond).
      

Logic Visualization: Spectral Interpretation

SpectralLogic Region1 Functional Group Region (4000 - 1500 cm-1) Group1 O-H / N-H (3600-3200) Region1->Group1 Group2 C-H sp3/sp2 (3100-2800) Region1->Group2 Group3 C=O Carbonyl (1750-1650) Region1->Group3 Region2 Fingerprint Region (1500 - 400 cm-1) Fingerprint1 C-O Stretch (1300-1000) Region2->Fingerprint1 Fingerprint2 Ar-H Bending (900-600) Region2->Fingerprint2

Caption: Breakdown of IR spectral regions for rapid identification.

Data Summary: Key Validation Markers

Use this table to correlate your experimental data with expected values.

Functional GroupIR Frequency (cm⁻¹)UV Transition TypeUV

(Approx)
Alkane (C-H) 2850–2960

< 150 nm (Vacuum UV)
Carbonyl (C=O) 1650–1750 (Strong)

270–300 nm (Weak)
Conjugated Diene 1600–1650 (C=C)

217 nm (Base value)
Benzene Ring 1450, 1500, 1600

255 nm (B-band)
Nitro (NO₂) 1350 & 1550

270 nm

References

  • National Institute of Standards and Technology (NIST). Standard Reference Material 1921b - Infrared Transmission Wavelength Standard.[3] NIST.gov. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Standard IR and UV-Vis Spectra). [Link]

  • Starna Scientific. Holmium Oxide Liquid Reference Material (RM-HL).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.